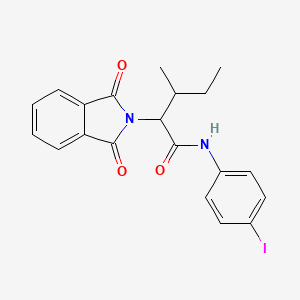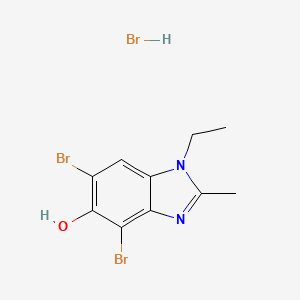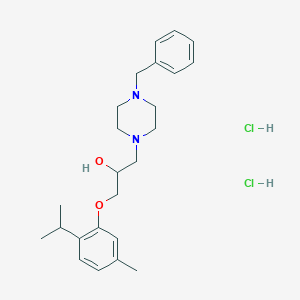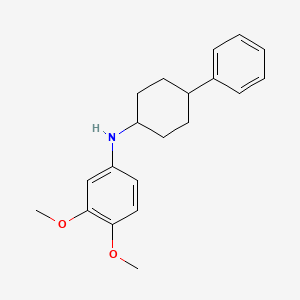
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylpentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). The inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in the degradation of various proteins involved in cell cycle regulation, DNA replication, and DNA repair.
Wirkmechanismus
The mechanism of action of MLN4924 involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 conjugation plays a crucial role in the regulation of various cellular processes, including protein degradation, DNA replication, and DNA repair. The inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in the degradation of various proteins involved in cell cycle regulation, DNA replication, and DNA repair.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the intrinsic apoptotic pathway. It also induces cell cycle arrest in the G2/M phase, resulting in the inhibition of cell proliferation. MLN4924 has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of MLN4924 is its specificity for NAE inhibition, which results in the accumulation of NEDD8-conjugated proteins. This specificity allows for the selective degradation of proteins involved in cell cycle regulation, DNA replication, and DNA repair, which are essential for cancer cell survival. However, one of the limitations of MLN4924 is its potential toxicity to normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
MLN4924 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research could focus on identifying biomarkers that can predict the response of cancer cells to MLN4924. Additionally, the combination of MLN4924 with other chemotherapeutic agents could be explored to enhance its therapeutic potential. Finally, the development of more potent and selective NAE inhibitors could lead to the discovery of new cancer therapeutics.
Synthesemethoden
The synthesis of MLN4924 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the isoindoline ring system, followed by the introduction of the iodophenyl and pentanamide groups. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied for its potential applications in cancer therapy. It has been shown to induce cell death in various cancer cell lines, including leukemia, breast, and prostate cancer. MLN4924 has also been found to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-3-12(2)17(18(24)22-14-10-8-13(21)9-11-14)23-19(25)15-6-4-5-7-16(15)20(23)26/h4-12,17H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBAKSABDYQLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N-(4-iodophenyl)-3-methylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)
![6-(1-azepanyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5065918.png)

![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
![1-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065935.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(1-naphthyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5065944.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)


![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5065984.png)
![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)
